methyl 4-{(Z)-[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate
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Overview
Description
Methyl 4-{(Z)-[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate is a complex organic compound with a molecular formula of C18H12FNO4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{(Z)-[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate typically involves the reaction of 4-fluorobenzoyl chloride with 4-hydroxybenzoic acid under specific conditions to form an intermediate. This intermediate is then reacted with oxalyl chloride and a suitable amine to form the desired oxazole ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{(Z)-[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated structures.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, controlled temperatures, and sometimes the use of catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce more saturated oxazole derivatives.
Scientific Research Applications
Methyl 4-{(Z)-[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-{(Z)-[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group and oxazole ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobenzoate: A simpler compound with a similar fluorophenyl group but lacking the oxazole ring.
Ethyl 4-fluorobenzoate: Similar to methyl 4-fluorobenzoate but with an ethyl ester group instead of a methyl ester.
Methyl 3-fluorobenzoate: Similar structure but with the fluorine atom in a different position on the benzene ring.
Uniqueness
Methyl 4-{(Z)-[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate is unique due to the presence of both the fluorophenyl group and the oxazole ring, which confer distinct chemical properties and potential biological activities. This combination makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 4-[(Z)-[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FNO4/c1-23-17(21)13-4-2-11(3-5-13)10-15-18(22)24-16(20-15)12-6-8-14(19)9-7-12/h2-10H,1H3/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBPKKJIKDIQST-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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